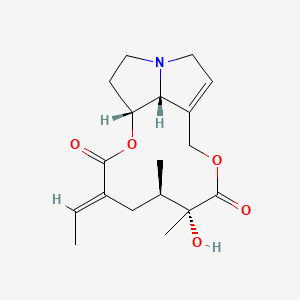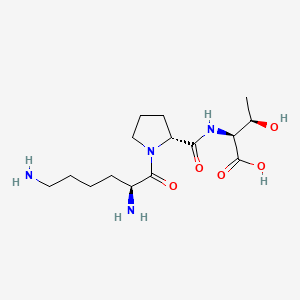
Fasciculol A
Descripción general
Descripción
Fasciculol A is a terpenoid . It is one of the fasciculols, which are specific to mushrooms of the Hypholoma genus, especially H. fasciculare and H. lateritium .
Synthesis Analysis
Fasciculol A and its C-24 epimer were synthesized from lanosterol . The synthesis confirmed the absolute stereo-structure of Fasciculol A .Molecular Structure Analysis
The chemical formula of Fasciculol A is C30H52O4 . Its exact mass is 476.39 and its molecular weight is 476.740 . The elemental analysis shows that it contains C, 75.58; H, 10.99; O, 13.42 .Aplicaciones Científicas De Investigación
Plant Growth Inhibition and Antimicrobial Activity
Fasciculol A, along with its derivatives, has been identified as a plant growth inhibitory compound. It has shown weak antimicrobial activity against specific strains such as Staphylococcus aureus and Klebsiella pneumoniae. Fasciculol A is notable for its unique structural components, which include two glycol systems in its lanostane skeleton, making it a rare natural compound with significant biological activity. These characteristics have led to its isolation from the fruit bodies of Neatnatoloma fasciculare and have implications for its use in agriculture and microbiology research (Ikeda et al., 1977).
Structural and Biochemical Characterization
The structural elucidation of Fasciculol A has been a key area of research. Its isolation as a tetracyclic triterpene ester with a novel depsipeptide group marks a first in fungal metabolites. This discovery has opened doors for further studies into the biochemical pathways and mechanisms through which Fasciculol A and similar compounds exert their biological effects. Understanding its structure can lead to potential applications in drug discovery, especially for compounds targeting plant growth or microbial infections (Ikeda et al., 1977).
Toxicology and Safety Studies
Research has also been conducted on the toxic principles of Neamatoloma fasciculare, the mushroom from which Fasciculol A is derived. Studies identifying fasciculol E and F as toxic principles point to the importance of understanding the safety and potential toxicological effects of these compounds. Such research is crucial for determining the safe use of Fasciculol A in any potential applications, especially in fields related to health and environmental safety (Suzuki et al., 1983).
Propiedades
IUPAC Name |
(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-25,31-34H,9-17H2,1-8H3/t18-,19-,22-,23+,24-,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBUVOQLORAVHG-JVMFQBISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fasciculol A | |
CAS RN |
64971-21-7 | |
| Record name | Fasciculol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064971217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B1671982.png)
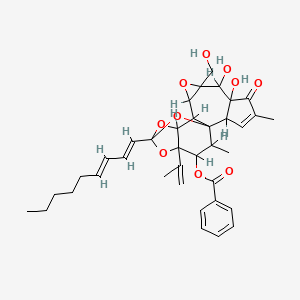
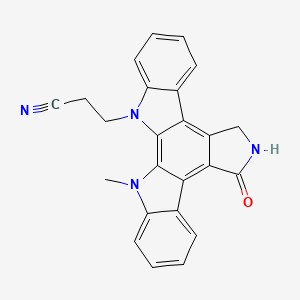

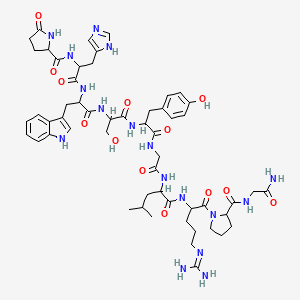

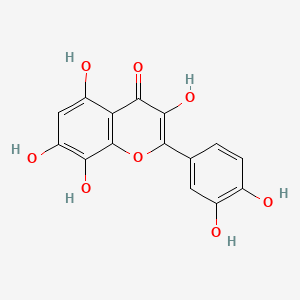
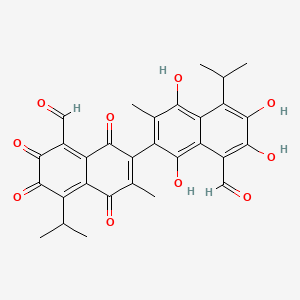
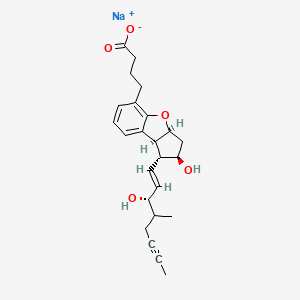
![N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1671998.png)
